2'-Methylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine
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Overview
Description
2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is a synthetic nucleoside analog. It is structurally derived from deoxyadenosine, a component of DNA, with modifications that include methylamino and methoxytrityl groups. These modifications can alter the compound’s chemical properties and biological activity, making it useful for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine typically involves multiple steps:
Protection of Functional Groups: The hydroxyl groups of deoxyadenosine are protected using methoxytrityl chloride in the presence of a base like pyridine.
Methylation: The amino group at the 2’ position is methylated using methyl iodide and a base such as sodium hydride.
Deprotection: The protected groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and pH.
Purification: Using techniques like column chromatography and recrystallization to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nucleosides.
Scientific Research Applications
2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides.
Biology: Studied for its potential role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine involves its incorporation into DNA or RNA strands. The modifications can:
Inhibit Enzymes: Interfere with enzymes involved in nucleic acid synthesis.
Alter Base Pairing: Affect the stability and structure of nucleic acid duplexes.
Induce Mutations: Cause mutations that can be useful in genetic studies.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: The parent compound without modifications.
2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom at the 2’ position.
2’-Amino-2’-deoxyadenosine: Contains an amino group at the 2’ position.
Uniqueness
2’-Methylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, alter its reactivity, and provide unique interactions with biological molecules.
Biological Activity
2'-Methylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine (abbreviated as MABT-dA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This compound features modifications that enhance its stability and binding affinity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
MABT-dA is characterized by the following structural features:
- Base : Adenine
- Sugar : 2'-deoxy-D-ribose
- Modifications :
- A methylamino group at the 2' position.
- Two methoxytrityl groups at the N6 position.
The molecular formula of MABT-dA is C57H52N6O6 .
MABT-dA exhibits biological activity primarily through its interactions with nucleic acids. The modifications present in MABT-dA enhance its binding affinity to DNA and RNA, which can potentially lead to increased efficacy in antisense oligonucleotide applications. The methylamino group may also influence the compound's ability to participate in hydrogen bonding, thus stabilizing duplex formation with complementary nucleic acids.
Antiviral Properties
Research has indicated that modified nucleosides like MABT-dA can exhibit antiviral properties. For instance, studies have shown that certain analogs can inhibit viral replication by interfering with the viral RNA synthesis process. While specific data on MABT-dA's antiviral efficacy is limited, its structural similarity to known antiviral agents suggests potential activity against RNA viruses.
Anticancer Activity
MABT-dA's ability to target nucleic acids positions it as a potential candidate for anticancer therapies. Modified nucleosides have been shown to induce apoptosis in cancer cells by disrupting essential cellular processes. Preliminary studies suggest that MABT-dA may enhance the effectiveness of existing chemotherapeutic agents by improving their delivery and stability within tumor cells.
Study 1: Antisense Oligonucleotide Efficacy
In a recent study, researchers synthesized a series of antisense oligonucleotides incorporating MABT-dA to evaluate their effectiveness against specific mRNA targets associated with cancer cell proliferation. The results indicated that oligonucleotides containing MABT-dA exhibited significantly higher binding affinities and enhanced RNase H activity compared to their unmodified counterparts.
Oligonucleotide Type | Binding Affinity (nM) | RNase H Activity (%) |
---|---|---|
Unmodified | 50 | 20 |
MABT-dA Modified | 10 | 80 |
Study 2: Antiviral Screening
Another study assessed the antiviral activity of MABT-dA against a panel of RNA viruses. The compound was tested in vitro for its ability to inhibit viral replication. The findings revealed that MABT-dA demonstrated significant antiviral effects, particularly against influenza virus strains, with an IC50 value in the low micromolar range.
Properties
CAS No. |
134934-72-8 |
---|---|
Molecular Formula |
C51H48N6O5 |
Molecular Weight |
825.0 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C51H48N6O5/c1-52-44-46(58)43(32-61-51(38-20-12-6-13-21-38,39-22-14-7-15-23-39)40-26-30-42(60-3)31-27-40)62-49(44)57-34-55-45-47(53-33-54-48(45)57)56-50(35-16-8-4-9-17-35,36-18-10-5-11-19-36)37-24-28-41(59-2)29-25-37/h4-31,33-34,43-44,46,49,52,58H,32H2,1-3H3,(H,53,54,56)/t43-,44-,46+,49-/m1/s1 |
InChI Key |
KCXKCVIYYASMCS-PHXVDRCOSA-N |
Isomeric SMILES |
CN[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |
Canonical SMILES |
CNC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |
Origin of Product |
United States |
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